molecular formula C18H13FN2O3 B12200470 N-(2-acetylphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide

N-(2-acetylphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide

Cat. No.: B12200470
M. Wt: 324.3 g/mol
InChI Key: ODGFLPMHQHTNBD-UHFFFAOYSA-N
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Description

N-(2-acetylphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with acetylphenyl, fluoro, and hydroxy groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acetylphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide typically involves multi-step organic reactions. One common method includes the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an appropriate ketone under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-acetylphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinones.

    Reduction: The carbonyl group in the acetylphenyl moiety can be reduced to an alcohol.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

N-(2-acetylphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-(2-acetylphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide exerts its effects involves the inhibition of specific enzymes. For example, it can inhibit cyclooxygenase (COX) enzymes by binding to their active sites, thereby preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . The compound’s structure allows it to interact with various molecular targets, disrupting key pathways involved in inflammation and cancer progression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-acetylphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the fluoro and hydroxy groups enhances its ability to interact with enzyme active sites, making it a potent inhibitor compared to other similar compounds.

Biological Activity

N-(2-acetylphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide is a synthetic compound that belongs to the quinoline family. Its unique structure, characterized by a quinoline core with an acetylphenyl group, a fluorine atom at the sixth position, a hydroxyl group at the fourth position, and a carboxamide group at the third position, suggests potential for diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

  • Molecular Formula : C₁₈H₁₅FNO₃
  • Molecular Weight : 324.3 g/mol

The compound's synthesis often involves multi-step organic reactions such as the Friedländer synthesis, which allows for the formation of various derivatives depending on the reagents and conditions used.

Research indicates that this compound exhibits significant biological activity primarily as an enzyme inhibitor. It has been shown to inhibit key enzymes involved in inflammatory processes, specifically cyclooxygenase (COX) and lipoxygenase (LOX). The inhibition mechanism involves binding to the active sites of these enzymes, thereby preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation.

Anti-inflammatory Activity

The compound has demonstrated promising anti-inflammatory properties. In vitro studies have shown that it can effectively inhibit COX and LOX activities with IC50 values comparable to established anti-inflammatory drugs. This suggests its potential application in treating inflammatory conditions such as arthritis.

Anticancer Potential

This compound has also been investigated for its anticancer properties. Studies indicate that it may exert cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. The compound's structural characteristics allow it to interact with multiple biological targets, enhancing its efficacy as a multi-target anticancer agent .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Characteristics
N-(3-acetylphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamideC₁₈H₁₅FNO₃Similar structure but different acetyl substitution position; studied for similar biological activities.
7-Chloro-6-fluoro-4-hydroxyquinoline-3-carboxamideC₁₈H₁₄ClFNO₃Contains a chlorine atom instead of an acetyl group; exhibits antibacterial properties.
5-Fluoro-4-oxo-N-[4-propan-2-yl-2-(trifluoromethyl)phenyl]-1H-quinoline-3-carboxamideC₂₂H₁₉F₄N₂O₂Features multiple fluorinated groups; studied for its potential in cancer therapy.

This table illustrates the structural diversity among compounds related to this compound and highlights their varying biological activities.

Case Studies

  • Inhibition Studies : A study demonstrated that this compound inhibited LOX with an IC50 value of approximately 10 μM, showcasing its potential as an anti-inflammatory agent .
  • Cytotoxicity Assays : In vitro assays against human colorectal adenocarcinoma (Caco-2) cells revealed significant cytotoxic effects, indicating its potential role in cancer treatment .

Properties

Molecular Formula

C18H13FN2O3

Molecular Weight

324.3 g/mol

IUPAC Name

N-(2-acetylphenyl)-6-fluoro-4-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C18H13FN2O3/c1-10(22)12-4-2-3-5-16(12)21-18(24)14-9-20-15-7-6-11(19)8-13(15)17(14)23/h2-9H,1H3,(H,20,23)(H,21,24)

InChI Key

ODGFLPMHQHTNBD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F

Origin of Product

United States

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